molecular formula C23H20N4O3S B6552101 N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-73-7

N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6552101
CAS No.: 1040675-73-7
M. Wt: 432.5 g/mol
InChI Key: HNEHXXWRXABRNF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 4-acetylphenyl group. Its molecular formula is C₂₃H₂₀N₄O₃S, and its molecular weight is 432.50 g/mol (calculated).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15(28)16-7-9-17(10-8-16)25-22(29)14-31-23-20-13-19(26-27(20)12-11-24-23)18-5-3-4-6-21(18)30-2/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEHXXWRXABRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1040675-73-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H20N4O3SC_{23}H_{20}N_{4}O_{3}S and a molecular weight of 432.5 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is associated with various biological activities.

PropertyValue
Molecular FormulaC23H20N4O3S
Molecular Weight432.5 g/mol
CAS Number1040675-73-7

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound may act as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar moieties have demonstrated inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease : Inhibitors of urease are important in treating infections caused by Helicobacter pylori and other urease-producing bacteria .

Antioxidant Activity

Compounds in this class are also recognized for their antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Case Studies

  • In Vivo Studies : A study examined the effects of pyrazole derivatives on animal models suffering from bacterial infections. Results indicated that these compounds significantly reduced bacterial load and inflammation markers, suggesting their potential as therapeutic agents .
  • Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins. These studies revealed strong interactions with AChE and urease, supporting its role as an enzyme inhibitor .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing pyrazolo derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects :
    • The presence of the acetyl group in N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to suppress pro-inflammatory cytokines and reduce inflammation in various models.
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism likely involves interaction with specific receptors or enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist at various neurotransmitter receptors.
  • Bioavailability and Metabolism :
    • Investigations into the pharmacokinetics of similar compounds reveal that modifications to the pyrazolo structure can enhance solubility and bioavailability, critical factors for effective therapeutic agents.

Material Science Applications

  • Polymer Chemistry :
    • The sulfur-containing moiety can be utilized to synthesize novel polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength due to the incorporation of the pyrazolo structure.
  • Nanotechnology :
    • There is potential for using this compound in nanomaterials development, particularly in creating drug delivery systems where controlled release is essential. Its chemical properties could facilitate the formation of nanoparticles that encapsulate therapeutic agents.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related pyrazolo compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways, suggesting a promising direction for further development.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, researchers found that derivatives of this compound effectively reduced edema in animal models of arthritis. The results indicated a reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents are summarized below:

Compound Name Pyrazine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (Target) 2-Methoxyphenyl 4-Acetylphenyl C₂₃H₂₀N₄O₃S 432.50 Ortho-methoxy group may enhance steric effects and lipophilicity .
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Methoxyphenyl 4-Phenoxyphenyl C₂₆H₂₁N₅O₃S 491.54 Para-methoxy on pyrazine and phenoxy on acetamide increase solubility but reduce metabolic stability .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-(Methylsulfanyl)phenyl C₂₂H₁₈ClN₅OS₂ 467.99 Chloro substituent enhances electrophilicity; methylsulfanyl may improve membrane permeability .
N-(4-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Naphthalen-1-yl 4-Acetylphenyl C₂₆H₂₀N₄O₂S 452.53 Bulkier naphthyl group increases hydrophobicity and π-π stacking potential .

Key Observations :

  • Acetamide Modifications: The 4-acetylphenyl group in the target compound contrasts with phenoxy or methylsulfanyl substituents in analogs, which may alter hydrogen-bonding capacity and metabolic pathways .

Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds with pyrazolo[1,5-a]pyrimidine cores exhibit distinct pharmacological profiles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide 383.42 High affinity for translocator protein (TSPO); used in PET imaging .
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl, diethylacetamide 431.47 Improved blood-brain barrier penetration compared to F-DPA .
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Bromo-methylphenyl, phenyl 477.32 Bromine substituent enhances halogen bonding in receptor interactions .

Comparison with Target Compound :

  • Functional Groups : Fluorine or bromine substituents in pyrimidine analogs enhance target selectivity but may increase toxicity risks compared to methoxy groups in the target compound .

Other Heterocyclic Analogs

  • Triazolo[1,5-a]pyrimidines (): These compounds demonstrate herbicidal and antiviral activities, suggesting that heterocycle choice significantly impacts bioactivity. For example, 5,7-dimethyltriazolo[1,5-a]pyrimidines with acetylhydrazone substituents showed 40–43% inhibition of tobacco mosaic virus (TMV) .
  • Pyrazolo[3,4-d]pyrimidinones (): These derivatives often target kinases or antimicrobial pathways, highlighting the role of nitrogen positioning in heterocycles for specific enzyme inhibition .

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